molecular formula C10H12N2O3 B13433586 Ethyl 4-(methylnitrosoamino)benzoate CAS No. 208176-48-1

Ethyl 4-(methylnitrosoamino)benzoate

Cat. No.: B13433586
CAS No.: 208176-48-1
M. Wt: 208.21 g/mol
InChI Key: AMNRBEHZXHVEJS-UHFFFAOYSA-N
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Description

Ethyl 4-(methylnitrosoamino)benzoate is an organic compound that belongs to the class of nitrosoamines It is characterized by the presence of a nitroso group (-NO) attached to an amino group, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(methylnitrosoamino)benzoate typically involves a multi-step process. One common method includes the nitration of ethyl benzoate to form ethyl 4-nitrobenzoate, followed by reduction to ethyl 4-aminobenzoate. The final step involves the nitrosation of the amino group to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylnitrosoamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(methylnitrosoamino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a local anesthetic and in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(methylnitrosoamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

208176-48-1

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 4-[methyl(nitroso)amino]benzoate

InChI

InChI=1S/C10H12N2O3/c1-3-15-10(13)8-4-6-9(7-5-8)12(2)11-14/h4-7H,3H2,1-2H3

InChI Key

AMNRBEHZXHVEJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)N=O

Origin of Product

United States

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